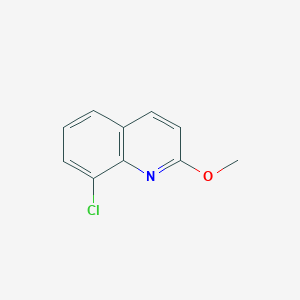

8-Chloro-2-methoxyquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

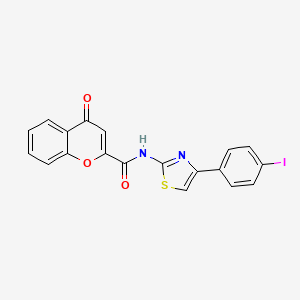

8-Chloro-2-methoxyquinoline is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 . It is a solid substance and is often used in laboratory chemicals .

Synthesis Analysis

The synthesis of 8-Chloro-2-methoxyquinoline involves several steps. One study describes the synthesis of quinolone derivatives, which could potentially include 8-Chloro-2-methoxyquinoline . Another study mentions the synthesis of 8-Hydroxyquinoline derivatives by first reacting 8-hydroxyquinoline 1 with ethyl 2-chloroacetate in refluxing acetone in the presence of a base .Molecular Structure Analysis

The molecular structure of 8-Chloro-2-methoxyquinoline consists of a quinoline core with a chlorine atom at the 8th position and a methoxy group at the 2nd position . The InChI key for this compound is IYADVMNJDHMUBV-UHFFFAOYSA-N .Applications De Recherche Scientifique

- Application : Researchers have harnessed numerous derivatives of bioactive quinolines, including 8-Chloro-2-methoxyquinoline, through efficient synthetic approaches. These derivatives exhibit potential for novel drug development .

- Application : 8-Chloro-2-methoxyquinoline could be employed in sensors for detecting biochemical oxygen demand, volatile fatty acids, and toxicity. Its unique properties make it suitable for environmental monitoring .

- Application : By attaching 8-Chloro-2-methoxyquinoline to a contact lens, it becomes a sensing electrode capable of analyzing glucose in tears. This application avoids interference from other compounds .

- Application : Researchers expect synthetic and medicinal chemists to develop greener and more sustainable chemical processes. Quinoline derivatives, including 8-Chloro-2-methoxyquinoline, contribute to this goal .

- Application : 8-Chloro-2-methoxyquinoline, as part of this scaffold, offers potential for developing new therapeutic agents .

Medicinal Chemistry and Drug Development

Sensors and Environmental Monitoring

Biomedical Sensing and Tear Analysis

Industrial Chemistry and Sustainable Processes

Organic Synthesis and Drug Discovery

Bioremediation and Metal Recovery

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-8-methoxyquinoxaline, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Orientations Futures

The future directions for research on 8-Chloro-2-methoxyquinoline and similar compounds could involve further exploration of their synthesis, biological activity, and potential applications in medicine . For instance, compounds containing the 8-Hydroxyquinoline moiety have been found to have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

Mécanisme D'action

Target of Action

Quinoline derivatives have been known to exhibit anticancer activities through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity .

Mode of Action

It is known that quinolones and their derivatives, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .

Biochemical Pathways

Quinolines and their derivatives are known to interfere with various metabolic, signaling, disease, drug, and physiological pathways .

Pharmacokinetics

Quinolones are known to have a characteristic ‘deep’ volume of distribution and a half-life of around 50 days .

Result of Action

Quinolones and their derivatives are known to result in the death of parasites due to the accumulation of toxic heme .

Propriétés

IUPAC Name |

8-chloro-2-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRVAFIYJXVRLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-2-methoxyquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl-dimethyl-[(6-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]silane](/img/structure/B2719377.png)

![1-(((4-(3-Chloro-5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2719383.png)

![3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2719386.png)

![(3aS,4R,9bR)-4-(2-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2719388.png)

![4-tert-butyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2719391.png)